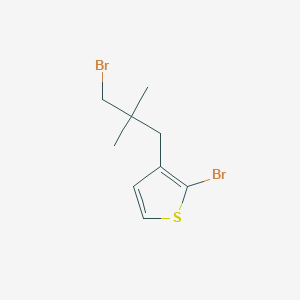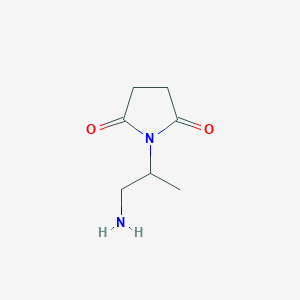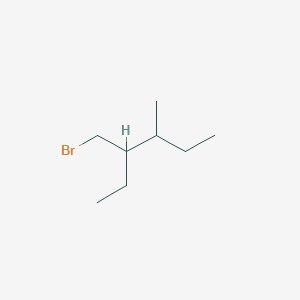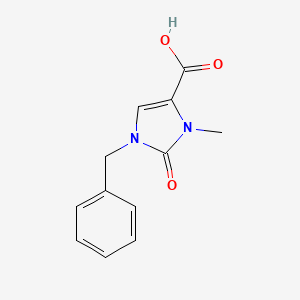
2-Nitrothiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrothiophene-3-carboxylic acid is a heterocyclic organic compound that contains a five-membered ring with sulfur and nitrogen atoms. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . The presence of both nitro and carboxylic acid functional groups makes it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitrothiophene-3-carboxylic acid typically involves the nitration of thiophene derivatives. One common method is the nitration of thiophene-3-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid . The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the 2-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Nitrothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-amino-thiophene-3-carboxylic acid.
Substitution: Formation of various substituted thiophene derivatives.
Applications De Recherche Scientifique
2-Nitrothiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2-nitrothiophene-3-carboxylic acid is primarily related to its functional groups. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and interact with various biological targets. These interactions can modulate enzyme activity, disrupt microbial cell walls, or interfere with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- Thiophene-2-carboxylic acid
- 2-Nitrothiophene
- 3-Nitrothiophene
Comparison: 2-Nitrothiophene-3-carboxylic acid is unique due to the presence of both nitro and carboxylic acid groups, which provide a combination of reactivity and functionality not found in its analogs. This dual functionality allows for a broader range of chemical transformations and applications .
Propriétés
Formule moléculaire |
C5H3NO4S |
|---|---|
Poids moléculaire |
173.15 g/mol |
Nom IUPAC |
2-nitrothiophene-3-carboxylic acid |
InChI |
InChI=1S/C5H3NO4S/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2H,(H,7,8) |
Clé InChI |
WSJWEEZBQNZQDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{2-[(Thian-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13241450.png)



![N-[(2-bromo-5-chlorophenyl)methyl]cyclopentanamine](/img/structure/B13241481.png)



![Spiro[4.5]decane-8-thiol](/img/structure/B13241499.png)
amine](/img/structure/B13241505.png)

